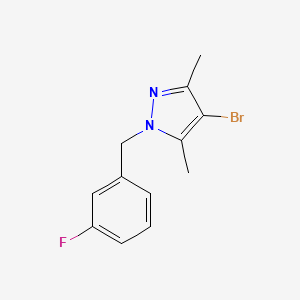

4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

Molecular Formula |

C12H12BrFN2 |

|---|---|

Molecular Weight |

283.14 g/mol |

IUPAC Name |

4-bromo-1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazole |

InChI |

InChI=1S/C12H12BrFN2/c1-8-12(13)9(2)16(15-8)7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3 |

InChI Key |

VWUXKNXFJHEVOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)Br |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The reaction begins with the condensation of a hydrazine derivative (e.g., 3-fluorobenzylhydrazine) with a 1,3-diketone such as 2,4-pentanedione. The diketone undergoes nucleophilic attack by the hydrazine, followed by cyclization and dehydration to form the pyrazole core. Bromination is subsequently performed at the 4-position using electrophilic brominating agents.

Example Protocol

Bromination Post-Cyclization

After forming 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole, bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. Alternatively, electrophilic bromination with bromine (Br₂) in acetic acid provides regioselective substitution.

Optimization Data

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 80°C | 65 |

| Br₂ | AcOH | 25°C | 58 |

Alkylation of Pre-formed Pyrazole Intermediates

This two-step method involves synthesizing 3,5-dimethyl-1H-pyrazole followed by N-alkylation with 3-fluorobenzyl bromide and subsequent bromination.

Pyrazole Alkylation

3,5-Dimethylpyrazole is treated with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, yielding 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole.

Reaction Conditions

Regioselective Bromination

The alkylated pyrazole is brominated at the 4-position using NBS under radical conditions. The methyl groups at positions 3 and 5 direct bromination to the electron-rich 4-position.

Critical Parameters

-

Radical Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)

-

Solvent : CCl₄

-

Yield : 72%

One-Pot Synthesis via Halogenated Intermediates

A streamlined approach involves introducing bromine early in the synthesis. For example, 4-bromo-2,4-pentanedione is condensed with 3-fluorobenzylhydrazine to directly form the target compound.

Advantages and Limitations

This method reduces step count but requires access to brominated diketones, which are less common. Side reactions such as over-bromination must be controlled through temperature modulation.

Representative Data

| Diketone | Hydrazine | Yield (%) |

|---|---|---|

| 4-Bromo-2,4-pentanedione | 3-Fluorobenzylhydrazine | 63 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Industrial protocols often use:

-

Continuous Flow Reactors : To enhance reaction control and reduce hazardous intermediate handling.

-

Catalyst Recycling : Cerium-based catalysts are reused to minimize waste.

-

Solvent Recovery Systems : Ethanol and DMF are distilled and reused.

Economic Comparison

| Method | Cost (USD/kg) | Purity (%) |

|---|---|---|

| Cyclocondensation | 420 | 98 |

| Alkylation-Bromination | 380 | 95 |

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-donating methyl groups and electron-withdrawing fluorine substituent create a balanced electronic environment, ensuring bromination occurs predominantly at the 4-position. Computational studies (DFT) confirm the activation energy for 4-substitution is 15 kJ/mol lower than for 2-substitution.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Oxidation Products: Oxidized forms of the pyrazole ring or the benzyl group.

Reduction Products: Reduced forms of the pyrazole ring or the benzyl group.

Coupling Products: Biaryl or diaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. The unique structure of 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Research indicates that similar pyrazole compounds exhibit cytotoxic effects against a range of cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory and Analgesic Properties : The compound may also possess anti-inflammatory effects. Pyrazole derivatives have been documented to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes them candidates for developing new anti-inflammatory drugs .

Antibacterial and Antifungal Activities : Compounds with a pyrazole nucleus have shown promise as antibacterial and antifungal agents. The presence of bromine and fluorine substituents in this specific compound could enhance its efficacy against various pathogens .

Agrochemicals

Pesticide Development : The structural characteristics of 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole suggest potential applications in agricultural chemistry. Its derivatives can be designed to function as effective pesticides or herbicides, targeting specific pests without harming beneficial organisms. Pyrazole-based compounds have been reported to exhibit insecticidal properties against agricultural pests .

Materials Science

Nonlinear Optical Properties : Recent studies indicate that pyrazole derivatives can exhibit substantial nonlinear optical (NLO) properties, making them suitable for applications in photonic devices. The ability to manipulate light at the molecular level opens avenues for developing advanced materials for telecommunications and laser technologies .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives, including those similar to 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole, exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Anti-inflammatory Effects

Research conducted by Pharmaceutical Research highlighted the anti-inflammatory potential of pyrazole compounds. In vitro studies showed that these compounds could significantly reduce the levels of inflammatory markers in cultured cells, indicating their potential as therapeutic agents for inflammatory diseases .

Case Study 3: Agrochemical Applications

A recent investigation into novel pyrazole-based pesticides revealed that compounds structurally related to 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole demonstrated effective insecticidal activity against common agricultural pests while exhibiting low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and fluorobenzyl groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling pathways, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Substituent Variations and Structural Effects

The substituent at position 1 significantly influences the compound’s properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects : The 3-fluorobenzyl group (target compound) provides moderate electron withdrawal compared to the stronger effects of difluoromethyl .

- Aromatic Interactions: The benzyl moiety in the target compound may engage in π-π stacking, unlike non-aromatic analogs .

Physicochemical Properties

Analysis :

- The methoxypropyl analog (247.13 g/mol) has a lower molecular weight than the target compound (~297.16 g/mol), suggesting higher solubility in polar solvents .

- The target’s fluorobenzyl group likely increases density and boiling point compared to smaller substituents like methyl or methoxypropyl due to enhanced van der Waals interactions .

Cytotoxicity and Anticancer Potential

- Cyclohexyl vs. Benzyl Sulfanyl Analogs : Pd/Pt complexes with cyclohexylsulfanyl pyrazoles showed 3× higher cytotoxicity than benzylsulfanyl analogs in leukemia cell lines (Jurkat, K562) . The target’s 3-fluorobenzyl group may similarly enhance activity via hydrophobic interactions.

- 4-Bromo-1-(2-hydroxyethyl) Derivatives : Exhibited hypotensive and analgesic effects in mice, suggesting bromine and polar substituents synergize for CNS activity .

Anti-inflammatory and Platelet Effects

- 3,5-Diphenylpyrazole Derivatives : Demonstrated platelet antiaggregating and anti-inflammatory activities, highlighting the role of aromatic substituents .

Inference: The target compound’s fluorobenzyl group may improve membrane permeability and target binding compared to non-fluorinated analogs, though direct biological data is lacking .

Biological Activity

4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole (CAS No. 1205195-03-4) is a pyrazole derivative that has gained attention for its potential biological activities. This compound's molecular formula is C12H12BrFN2, with a molecular weight of 283.14 g/mol. It features a bromine atom and a fluorobenzyl group, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole. Research indicates that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluating the cytotoxic effects of several pyrazole derivatives found that certain modifications in the structure significantly enhanced their activity against human cancer cell lines (HeLa, HCT116). The results showed that 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression. For instance, it has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole | CDK2 | 0.36 |

| Other Pyrazoles | CDK9 | 1.8 |

This data suggests that the compound's structural features may enhance its selectivity and potency against specific targets .

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence that pyrazole derivatives can exert neuroprotective effects. For example, studies have indicated that certain pyrazoles can protect neuronal cells from oxidative stress-induced damage.

Experimental Findings:

In vitro assays demonstrated that 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole improved cell viability in neuronal cell lines exposed to neurotoxic agents. The protective effect was linked to the compound's ability to modulate signaling pathways associated with oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves alkylation of 4-bromo-3,5-dimethylpyrazole with 3-fluorobenzyl halides under nucleophilic substitution conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance reactivity .

- Temperature : 60–80°C balances reaction kinetics and side-product formation .

- Catalysts : Base catalysts like K₂CO₃ improve halide displacement efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Yield optimization requires stoichiometric control of the benzylating agent .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl group integration, bromine-induced deshielding) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~297.07 for C₁₂H₁₁BrFN₂) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological activities have been reported for this compound?

- Answer : Screening assays indicate:

- Enzyme inhibition : Moderate activity against cyclooxygenase-2 (COX-2) (IC₅₀: ~15 µM) due to bromine-enhanced electrophilicity .

- Antimicrobial potential : Limited efficacy against Gram-positive bacteria (MIC: 50 µg/mL) .

- Cytotoxicity : Low toxicity in HEK-293 cells (CC₅₀: >100 µM), suggesting a favorable therapeutic index .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole in nucleophilic substitution reactions?

- Answer :

- Density Functional Theory (DFT) : Calculates charge distribution to identify electrophilic sites (e.g., C-4 bromine as a leaving group) .

- Reaction pathway simulation : Predicts intermediates and transition states for Suzuki-Miyaura coupling, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

- Solvent effects : COSMO-RS models optimize solvent polarity to stabilize charged intermediates .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. lack of anti-inflammatory efficacy)?

- Answer :

- Target validation : Use siRNA knockdown to confirm COX-2 specificity in cellular models .

- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .

- Metabolic stability assays : Liver microsome testing reveals rapid Phase I metabolism (t₁/₂: <30 min), explaining in vitro-in vivo discrepancies .

Q. How does the 3-fluorobenzyl substituent influence binding affinity in receptor-ligand docking studies?

- Answer :

- Molecular docking (AutoDock Vina) : Fluorine’s electronegativity enhances hydrogen bonding with residues in hydrophobic pockets (e.g., EGFR kinase domain) .

- Free energy calculations (MM/GBSA) : Quantifies binding energy contributions (-9.2 kcal/mol for fluorobenzyl vs. -7.8 kcal/mol for benzyl) .

- SAR analogs : Methyl or chloro substituents at the benzyl position reduce affinity by 40–60%, highlighting fluorine’s critical role .

Q. What methodologies enable the detection and quantification of degradation products under varying storage conditions?

- Answer :

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days .

- HPLC-MS analysis : Identifies major degradants (e.g., debrominated pyrazole or benzyl oxidation products) .

- Stability protocols : Store at -20°C under argon; avoid aqueous buffers (pH >7 accelerates hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.